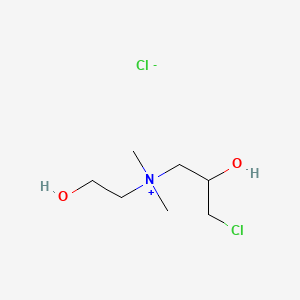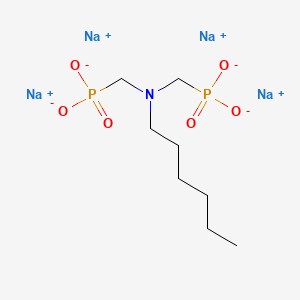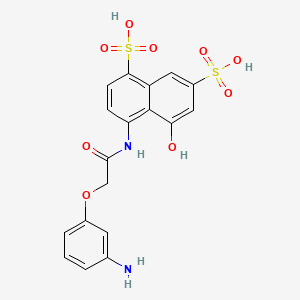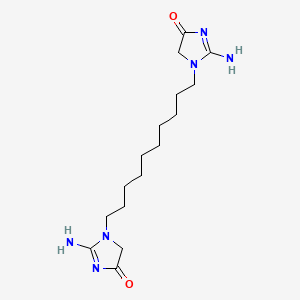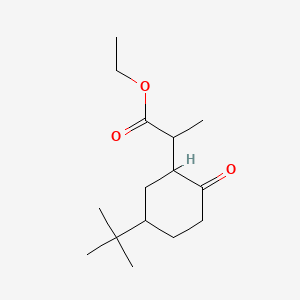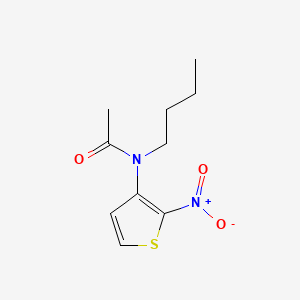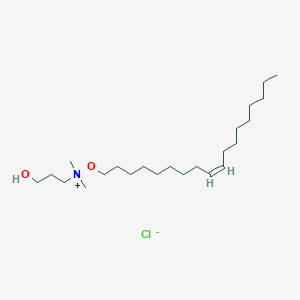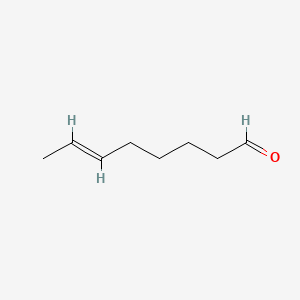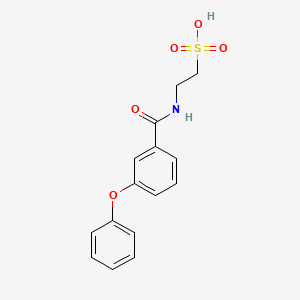
N-(3-Phenoxybenzoyl)taurine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Phenoxybenzoyl)taurine is a chemical compound with the molecular formula C15H15NO5S It is a derivative of taurine, an amino acid that plays various roles in biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(3-Phenoxybenzoyl)taurine can be synthesized through the reaction of 3-phenoxybenzoic acid with taurine. The reaction typically involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of 3-phenoxybenzoic acid and the amino group of taurine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Phenoxybenzoyl)taurine can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized under strong oxidative conditions.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Oxidation of the phenoxy group can lead to the formation of phenolic derivatives.
Reduction: Reduction of the carbonyl group results in the corresponding alcohol.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(3-Phenoxybenzoyl)taurine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives can be studied for their potential biological activities, such as interactions with enzymes or receptors.
Wirkmechanismus
The mechanism of action of N-(3-Phenoxybenzoyl)taurine is not well-documented. based on the known properties of taurine, it is likely to involve interactions with cellular receptors and enzymes. Taurine is known to modulate calcium signaling, act as an antioxidant, and stabilize cell membranes . This compound may exert similar effects, potentially through its phenoxybenzoyl moiety.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-Phenoxybenzoyl)glycine: Another derivative of 3-phenoxybenzoic acid, but with glycine instead of taurine.
3-Phenoxybenzyl alcohol: A simpler compound with a phenoxybenzyl group attached to an alcohol.
3-Phenoxybenzoic acid: The parent compound from which N-(3-Phenoxybenzoyl)taurine is derived.
Uniqueness
This compound is unique due to the presence of both the phenoxybenzoyl and taurine moieties. This combination may confer distinct biological activities and chemical reactivity compared to its similar compounds.
Eigenschaften
CAS-Nummer |
69519-14-8 |
|---|---|
Molekularformel |
C15H15NO5S |
Molekulargewicht |
321.3 g/mol |
IUPAC-Name |
2-[(3-phenoxybenzoyl)amino]ethanesulfonic acid |
InChI |
InChI=1S/C15H15NO5S/c17-15(16-9-10-22(18,19)20)12-5-4-8-14(11-12)21-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,16,17)(H,18,19,20) |
InChI-Schlüssel |
GJNBCGLRQJUPBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NCCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



